3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a Boc-protected amino acid derivative featuring a 6-bromopyridin-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . The bromine atom on the pyridine ring enables further functionalization via cross-coupling reactions, making this compound valuable in pharmaceutical and materials science research. Its molecular formula is inferred as C₁₂H₁₅BrN₂O₄, with a calculated molecular weight of 335.17 g/mol (based on structural analogs in –12).
Properties
Molecular Formula |
C13H17BrN2O4 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
WMWLTWBDPDLKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting with the bromination of pyridine derivatives The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in π-π stacking interactions, while the propanoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related analogs:
Physicochemical Properties
- Solubility : Boc protection generally improves solubility in organic solvents (e.g., DCM, DMF) compared to unprotected amines . The bromopyridinyl group may reduce aqueous solubility due to hydrophobicity.
- Stability : Boc groups resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., TFA), whereas unprotected amines (e.g., ) are prone to oxidation .
- Crystallinity : Analogous brominated compounds (e.g., ) exhibit well-defined crystal structures, suggesting the target compound may form stable crystals for X-ray analysis .
Biological Activity
3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound that combines a brominated pyridine moiety with an amino acid derivative. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, necessitating further research to elucidate its specific mechanisms and efficacy.
Structural Characteristics
The molecular formula of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid includes carbon, hydrogen, bromine, nitrogen, and oxygen. The presence of a bromine atom in the pyridine ring may influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The following potential mechanisms of action have been proposed for 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic effects in diseases characterized by overactive enzymatic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, potentially affecting cellular responses.
- Antioxidant Properties : Some studies suggest that brominated compounds exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Comparative Analysis
To better understand the potential applications of 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Ethylphenyl)-2-amino-propanoic acid | Contains a phenyl group instead of a pyridine | Lacks bromination, affecting reactivity |
| 6-Chloropyridin-3-yloxycarbonylamino propanoic acid | Similar pyridine structure but chlorinated | Different halogen may alter biological activity |
| 5-Bromoindole propanoic acid | Indole instead of pyridine | Offers different electronic properties due to indole's structure |
The unique combination of a brominated pyridine ring and an amino acid backbone distinguishes 3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid from its analogs. This specificity may influence its reactivity and biological interactions, potentially leading to novel therapeutic applications not achievable by other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
